molecular formula C23H24N6O4S2 B2751796 (Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 469879-39-8

(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2751796
CAS No.: 469879-39-8
M. Wt: 512.6
InChI Key: IJYHPQJRUDANQY-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imidazole ring is a common component in many biologically active molecules and is known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Heterocyclic Systems

This compound has been utilized in the synthesis of various heterocyclic systems. For instance, its use in the preparation of 4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds has been reported, demonstrating its versatility in creating a range of bioactive molecules (Toplak et al., 1999).

Biological Evaluation

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, novel thioxothiazolidin-4-one derivatives have been studied for their anticancer and antiangiogenic effects, indicating the potential of this compound in drug discovery (Chandrappa et al., 2010).

Synthesis of Substituted Pyrimidines

The compound has been used in the synthesis of substituted pyrimidines. Research shows the successful creation of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines using this compound, highlighting its role in developing complex molecular structures (Harutyunyan, 2016).

Antimicrobial and Antioxidant Activities

Compounds synthesized from this chemical have been tested for antimicrobial and antioxidant properties. Research into thiazolidinone, azetidinone, and thieno[2,3-d]pyrimidin-4(3H)-ones derived from it has shown promising results in these areas (Saundane et al., 2012).

Antiulcer Agents

Research has been conducted on imidazo[1,2-a]pyridines, derived from this compound, as potential antiulcer agents. These studies are crucial in understanding the compound's potential therapeutic applications (Starrett et al., 1989).

Cancer Research

There has been significant interest in this compound's derivatives for cancer research. Studies have synthesized and tested various analogs for their anticancer properties, contributing to the ongoing search for effective cancer treatments (Ghorab et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing an imidazole ring should be handled with care as some can cause skin burns and eye damage .

Properties

IUPAC Name

4-[(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S2/c1-15-5-2-10-28-20(15)26-19(25-7-4-9-27-12-8-24-14-27)16(21(28)32)13-17-22(33)29(23(34)35-17)11-3-6-18(30)31/h2,5,8,10,12-14,25H,3-4,6-7,9,11H2,1H3,(H,30,31)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHPQJRUDANQY-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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